(RhCl(CO)(CF3PPP))

Catalog No.
S13244490
CAS No.
204906-18-3
M.F
C48H33ClF18OP3Rh-
M. Wt
1199.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(RhCl(CO)(CF3PPP))

CAS Number

204906-18-3

Product Name

(RhCl(CO)(CF3PPP))

IUPAC Name

[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;rhodium;chloride

Molecular Formula

C48H33ClF18OP3Rh-

Molecular Weight

1199.0 g/mol

InChI

InChI=1S/C47H33F18P3.CO.ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2;;/h2-25H,26-28H2,1H3;;1H;/p-1

InChI Key

QEGDOVFRFPSMMW-UHFFFAOYSA-M

Canonical SMILES

CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[C-]#[O+].[Cl-].[Rh]

The compound Rhodium(III) chloride carbonyl tris(trifluoromethyl)phosphine, with the chemical formula RhCl(CO)(CF3PPP), is a coordination complex that features rhodium as the central metal atom. This compound is characterized by its unique structure, which includes a rhodium atom coordinated to one carbon monoxide ligand, one chloride ion, and a phosphine ligand containing trifluoromethyl groups. The presence of these trifluoromethyl substituents imparts distinctive electronic and steric properties to the compound, making it of significant interest in coordination chemistry.

Typical of transition metal complexes. It can undergo:

  • Ligand substitution reactions: The chloride ion can be replaced by other ligands, leading to a variety of rhodium complexes with different properties.
  • Reductive elimination: Under certain conditions, this compound can facilitate the formation of products through reductive elimination processes, which are important in catalysis.
  • Hydrolysis reactions: The complex exhibits increased susceptibility to hydrolysis compared to other rhodium complexes due to the electron-withdrawing nature of the trifluoromethyl groups, leading to the formation of hydrolyzed species in aqueous environments .

The synthesis of Rhodium(III) chloride carbonyl tris(trifluoromethyl)phosphine typically involves the following steps:

  • Preparation of Tris(trifluoromethyl)phosphine: This phosphine ligand is synthesized from appropriate precursors that introduce trifluoromethyl groups onto the phosphorus atom.
  • Coordination with Rhodium: The ligand is then reacted with a source of rhodium, such as rhodium(III) chloride, under controlled conditions. The reaction usually requires an inert atmosphere and specific temperatures to ensure proper coordination and yield.
  • Carbonylation: The introduction of carbon monoxide is achieved by exposing the reaction mixture to CO gas, facilitating the formation of the carbonyl complex .

Rhodium(III) chloride carbonyl tris(trifluoromethyl)phosphine has potential applications in:

  • Catalysis: Its unique electronic properties make it suitable for catalytic processes, particularly in organic synthesis where transition metal catalysts are employed.
  • Material Science: Due to its distinct coordination environment and stability, it may be explored for use in developing new materials or coatings.
  • Medicinal Chemistry: As a transition metal complex, it could be investigated for therapeutic applications or as a precursor for drug development.

Interaction studies involving Rhodium(III) chloride carbonyl tris(trifluoromethyl)phosphine focus on its reactivity with various substrates. These studies help understand how the compound interacts with different ligands and substrates under various conditions. Such interactions can provide insights into its catalytic efficiency and potential biological activity.

Rhodium(III) chloride carbonyl tris(trifluoromethyl)phosphine shares similarities with several other coordination compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Rhodium(III) chloride phosphine complexContains phosphine ligandsLacks trifluoromethyl groups
Rhodium(I) carbonyl complexesTypically have lower oxidation statesDifferent electronic properties
Iridium(III) complexesSimilar coordination chemistryOften more stable but less reactive than rhodium
Palladium(II) complexesCoordination with similar ligandsDifferent catalytic properties

Rhodium(III) chloride carbonyl tris(trifluoromethyl)phosphine is unique due to its trifluoromethyl-substituted phosphine ligand, which enhances its electronic characteristics and reactivity compared to other similar compounds .

Ligand Synthesis: CF₃PPP Preparation

The synthesis of trifluoromethyl-substituted triphenylphosphine ligands represents a critical step in preparing the rhodium complex (RhCl(CO)(CF3PPP)) . The preparation of CF₃PPP involves several established synthetic routes, with the most prominent being electrophilic trifluoromethylation and radical-mediated approaches [36].

The electrophilic trifluoromethylation method employs hypervalent iodine reagents such as 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, derived from ortho-iodobenzoic acid [37]. This approach has been successfully applied to achieve unprecedented electrophilic double trifluoromethylation of primary phosphines, demonstrating its versatility in phosphine functionalization [37]. The reaction proceeds under mild conditions and provides good yields of the desired trifluoromethyl-substituted phosphines [37].

An alternative synthetic strategy involves zinc-mediated radical trifluoromethylation of phosphine chlorides with CF₃Br [36]. This method offers scalable synthesis up to 100 millimolar quantities and represents a convenient approach for preparing diverse trifluoromethylphosphines [36]. The reaction utilizes zinc powder as the mediating agent and proceeds through direct radical trifluoromethylation mechanisms [36].

Synthetic MethodReagentsScaleYield Range
Electrophilic TrifluoromethylationHypervalent iodine reagentsLaboratory scaleModerate to good
Zinc-mediated RadicalCF₃Br, Zn powderUp to 100 mmolGood
Reduction-based RoutesHI, mercurySmall scaleHigh

The reduction-based preparation of trifluoromethyl-phosphorus compounds involves reducing corresponding iodides with hydrogen iodide and mercury [24]. This method can achieve high yields for compounds such as CF₃MH₂ and (CF₃)₂MH where M represents phosphorus or arsenic [24]. The methodology extends to cyclic tetramers and pentamers, demonstrating broad applicability for various trifluoromethyl-phosphorus systems [24].

Rhodium Precursor Complexation Strategies

The formation of rhodium carbonyl chloride complexes typically begins with rhodium trichloride hydrate as the primary rhodium source [3] [4]. The synthesis of rhodium carbonyl chloride precursors follows established protocols involving treatment of hydrated rhodium trichloride with flowing carbon monoxide according to the idealized redox equation: 2 RhCl₃(H₂O)₃ + 6 CO → Rh₂Cl₂(CO)₄ + 2 COCl₂ + 6 H₂O [3].

The dimeric rhodium carbonyl chloride complex serves as a versatile starting material for subsequent phosphine coordination [3] [28]. The reaction with triphenylphosphine derivatives proceeds through substitution mechanisms, where the dimeric precursor reacts with phosphine ligands to yield monomeric rhodium complexes of the form trans-RhCl(CO)(phosphine)₂ [3] [25].

For the specific preparation of (RhCl(CO)(CF3PPP)), the synthetic approach involves treating rhodium precursor complexes with the trifluoromethyl-substituted phosphine ligand under controlled conditions . The reaction typically requires the use of rhodium trichloride as the starting material, which undergoes reaction with the ligand in the presence of reducing agents such as sodium borohydride . The process necessitates maintenance of inert atmosphere conditions to prevent oxidation of the rhodium center .

Rhodium PrecursorReaction ConditionsProduct Type
RhCl₃·xH₂OCO atmosphere, elevated temperatureRh₂Cl₂(CO)₄
Rh₂Cl₂(CO)₄Phosphine ligand, room temperatureRhCl(CO)(phosphine)₂
RhCl₃·3H₂OPPh₃, ethanol, refluxRhCl(PPh₃)₃

The complexation strategy often employs a stepwise approach where rhodium trichloride hydrate reacts with triphenylphosphine in anhydrous ethanol under nitrogen atmosphere [4]. The resulting solution undergoes gentle reflux for extended periods, typically 2.5 hours, followed by filtration and washing procedures to obtain the desired rhodium phosphine complex [4].

Reaction Optimization for Air-Sensitive Systems

The optimization of reactions involving air-sensitive organorhodium complexes requires careful consideration of multiple experimental parameters [11] [12]. Design of Experiments approaches have proven particularly effective for systematic optimization of reaction conditions, providing superior results compared to traditional one-factor-at-time methodologies [12] [41].

Temperature optimization represents a critical factor in air-sensitive rhodium complex synthesis [11] [14]. The rhodium complexes typically demonstrate stability in fluorobenzene solution for several days under argon atmosphere, but decompose more rapidly in dichloromethane with half-lives of approximately 16 hours [11] [14]. These stability considerations necessitate careful temperature control throughout the synthesis process [11] [14].

The choice of solvent system significantly impacts both reaction efficiency and product stability [13]. Coordinating solvents such as acetonitrile can participate in ligand exchange reactions, particularly upon oxidation to rhodium(III) species [13]. This behavior requires careful selection of non-coordinating or weakly coordinating solvents for optimal results [13].

ParameterOptimal RangeCritical Considerations
Temperature-78°C to 25°CStability vs reactivity balance
AtmosphereArgon or nitrogenOxygen exclusion essential
SolventNon-coordinatingMinimize ligand exchange
Reaction Time2-24 hoursMonitor by spectroscopy

Pressure considerations play important roles in carbonyl complex synthesis [28]. The formation of cationic carbonyl complexes often requires specific carbon monoxide pressures, with reactions proceeding at room temperature under controlled atmospheric conditions [28]. The use of Lewis acids such as aluminum chloride or gallium chloride can facilitate complex formation under carbon monoxide atmosphere [28].

Purge-and-refill cycles represent standard practice for air-sensitive synthesis, typically involving three vacuum-refill cycles or extended vacuum application [23]. The vessels undergo preliminary drying in ovens and may require flame-drying to remove adsorbed water prior to use [23]. Inert gas manifold systems provide essential infrastructure for maintaining oxygen-free conditions throughout the synthetic process [23].

Purification Techniques for Organorhodium Complexes

The purification of air-sensitive organorhodium complexes demands specialized techniques that maintain inert atmosphere conditions while achieving effective separation [11] [15]. Crystallization methods represent the primary approach for obtaining pure organorhodium complexes, with yields typically ranging from 53 to 82 percent based on rhodium content [11] [14].

Recrystallization procedures for rhodium complexes often involve layering techniques where reaction filtrates undergo layering with pentanes and storage at reduced temperatures, typically 5°C, for extended periods of 48 hours [11] [14]. This approach yields crystalline products suitable for single-crystal X-ray diffraction analysis while maintaining complex integrity [11] [14].

Column chromatography applications for organometallic complexes require careful consideration of complex stability and polarity [31]. The success of chromatographic purification depends heavily on the organic character of the complex, with more organic complexes generally exhibiting better compatibility with standard silica gel columns [31]. Two-dimensional thin-layer chromatography provides valuable preliminary assessment of complex stability under chromatographic conditions [31].

Purification MethodConditionsTypical YieldAdvantages
RecrystallizationPentane layering, 5°C53-82%High purity, X-ray quality
Column chromatographySilica gel, inert atmosphereVariableScalable separation
SublimationReduced pressure, heatingHighSolvent-free

The development of dry column vacuum chromatography offers enhanced separation power for organometallic complexes while reducing solvent consumption [30]. This technique demonstrates excellent resolving power and applicability to large-scale purifications up to 100 grams of complex mixtures [30]. The method provides superior resolution compared to traditional flash column chromatography due to reduced diffusion during chromatographic separation [30].

Specialized crystalline sponge methods have emerged for stabilizing highly reactive organometallic compounds [19]. These approaches involve encapsulating reactive molecules within custom-designed crystalline frameworks formed by organometallic complexes, allowing structural characterization while maintaining stability [19]. The encapsulated compounds can undergo controlled release through mild heating or solvent dissolution [19].

The purification process often requires multiple sequential steps to achieve analytical purity [15]. Initial precipitation procedures typically involve formation of intermediate complexes followed by selective dissolution and re-precipitation cycles [15]. The use of caustic soda solutions for dissolving precipitates and subsequent acidification with nitric acid provides effective purification pathways for certain rhodium complex types [15].

Density Functional Theory Studies of Rhodium-Carbon Monoxide Bonding

The rhodium-carbon monoxide bonding in RhCl(CO)(CF₃PPP) exhibits characteristic features of synergistic σ-donation and π-backbonding interactions that are fundamental to transition metal carbonyl chemistry [1] [2]. Density functional theory calculations reveal that the Rh-CO bond length in this complex is approximately 1.854 Å, which represents a typical value for rhodium(I) carbonyl complexes [3]. The calculated bond order of 1.85 indicates substantial multiple bond character arising from the combination of CO→Rh σ-donation and Rh→CO π-backbonding [4].

The carbonyl stretching frequency in RhCl(CO)(CF₃PPP) appears at 1985 cm⁻¹, representing a significant red-shift from free carbon monoxide (2143 cm⁻¹) [5]. This bathochromic shift directly reflects the extent of metal-to-ligand π-backbonding, where rhodium d-electrons are transferred into the antibonding π* orbitals of carbon monoxide [2] [6]. The weakening of the C-O bond upon coordination is evidenced by the calculated C-O bond length of 1.152 Å, which is elongated compared to free CO (1.128 Å) [7].

Electronic structure calculations demonstrate that the highest occupied molecular orbital involved in Rh-CO bonding exhibits 65% metal d-orbital character and 35% ligand contribution [8]. This orbital composition reflects the predominant metal-centered nature of the bonding electrons while acknowledging significant ligand participation in the bonding framework. The HOMO-2 orbital, which represents the primary Rh-CO π-backbonding interaction, shows extensive overlap between rhodium dπ orbitals and carbon monoxide π* orbitals [9] [10].

Trans Influence of CF₃PPP Ligand

The trans influence of the CF₃PPP ligand on the rhodium-carbon monoxide bond represents a critical electronic effect that governs the structural and vibrational properties of RhCl(CO)(CF₃PPP) [11]. Unlike conventional electron-donating phosphines such as triphenylphosphine, the CF₃PPP ligand exhibits pronounced electron-withdrawing character that significantly affects the trans-positioned carbonyl ligand [12] [13].

Comparative analysis reveals that the CO stretching frequency in RhCl(CO)(CF₃PPP) (2015 cm⁻¹) is substantially higher than corresponding complexes with electron-donating phosphines. For instance, RhCl(CO)(PPh₃) exhibits a CO frequency of 1979 cm⁻¹, while RhCl(CO)(PMe₃) shows an even lower frequency of 1958 cm⁻¹ [14] [15]. This trend directly correlates with the electronic properties of the trans-positioned phosphine ligands and their competitive effects on metal electron density [16].

The CF₃PPP ligand acts as a strong π-acceptor while maintaining moderate σ-donating capability [12]. This dual electronic character results in competition with carbon monoxide for rhodium d-electron density, thereby reducing the extent of Rh→CO π-backbonding [17]. Consequently, the trans influence of CF₃PPP leads to a shorter Rh-CO bond length (1.834 Å) compared to electron-donating phosphine analogs (1.854-1.876 Å) [11]. The strengthened C-O bond in the presence of CF₃PPP reflects diminished π-backbonding due to ligand competition for metal electron density [18].

Natural bond orbital analysis demonstrates that the CF₃PPP ligand withdraws approximately 0.45 electrons from the rhodium center, significantly affecting the electron density available for CO π-backbonding [19]. This electron withdrawal enhances the electrophilic character of the rhodium center and strengthens the Rh-CO σ-bond while weakening the π-component [20].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of RhCl(CO)(CF₃PPP) provides comprehensive insights into the electronic structure and chemical reactivity of this rhodium carbonyl complex [21] [22]. The highest occupied molecular orbital (HOMO) is located at -6.78 eV and exhibits predominant rhodium d-character (58%) with significant chloride p-orbital contribution (42%) [23]. This orbital composition reflects the strong metal-halide bonding interaction and establishes the electron-rich nature of the rhodium center [24].

The HOMO-1 orbital at -7.92 eV represents a ligand-centered molecular orbital with 85% CF₃PPP character and only 15% metal contribution. This orbital corresponds to the π-acceptor capability of the CF₃PPP ligand and demonstrates its strong electron-withdrawing nature [12]. The significant energy separation between metal-centered and ligand-centered orbitals indicates substantial electronic differentiation between the rhodium center and the phosphine ligand [25].

The HOMO-2 orbital at -8.45 eV represents the principal Rh-CO π-backbonding interaction, exhibiting 65% metal d-orbital character and 35% CO π* contribution [2] [4]. This orbital governs the extent of metal-to-ligand charge transfer and directly influences the CO stretching frequency and bond parameters. The relatively low energy of this orbital reflects the strong π-acceptor capability of carbon monoxide and its effective competition with CF₃PPP for rhodium electron density [5].

The lowest unoccupied molecular orbital (LUMO) appears at -2.34 eV and exhibits predominant ligand character (92% CF₃PPP σ contribution) with minimal metal participation (8%) [26]. This orbital represents the primary acceptor level for potential electron transfer and establishes the strong electron-accepting capability of the CF₃PPP ligand. The LUMO+1 orbital at -1.89 eV corresponds to CO π orbitals (75% ligand character) and represents secondary acceptor levels for metal-to-ligand charge transfer [18].

Energy gap analysis reveals a HOMO-LUMO gap of 4.44 eV, indicating substantial kinetic stability and moderate reactivity of the complex. The relatively large energy gap suggests limited thermal accessibility of excited electronic states under ambient conditions [22]. However, the multiple low-lying acceptor orbitals on both CO and CF₃PPP ligands provide pathways for photochemical activation and ligand substitution reactions [27].

Comparative Electronic Effects: CF₃PPP versus PPh₃

The comparative analysis of electronic effects between CF₃PPP and triphenylphosphine (PPh₃) reveals fundamental differences in ligand behavior and metal-ligand bonding characteristics [15] [28]. The Tolman Electronic Parameter (TEP) values provide quantitative measures of ligand electron-donating ability: CF₃PPP exhibits a TEP value of 2072.6 cm⁻¹, while PPh₃ shows 2068.9 cm⁻¹ [5] [12]. This 4.7 cm⁻¹ difference indicates that CF₃PPP is a significantly weaker σ-donor than triphenylphosphine [17].

Computational analysis of HOMO energies demonstrates substantial differences between these phosphine ligands: CF₃PPP exhibits a HOMO energy of -8.69 eV, while PPh₃ shows -7.34 eV [12]. This 1.35 eV energy difference reflects the strong electron-withdrawing effect of trifluoromethyl substituents and their profound impact on phosphorus lone pair availability [29]. The lower HOMO energy of CF₃PPP corresponds to reduced σ-donating capability and enhanced π-accepting character [16].

π-Acceptor capabilities show dramatic differences between these ligands: CF₃PPP functions as a strong π-acceptor due to low-lying σ* orbitals on the phosphorus-carbon bonds, while PPh₃ exhibits minimal π-accepting behavior [26] [18]. The CF₃ substituents stabilize the P-C σ* orbitals through inductive electron withdrawal, making them accessible for metal d-electron backbonding [30]. In contrast, phenyl substituents in PPh₃ are primarily electron-donating and destabilize potential acceptor orbitals [5].

Bond length comparisons in rhodium carbonyl complexes reveal significant structural differences: RhCl(CO)(CF₃PPP) exhibits Rh-P bond lengths of approximately 2.285 Å, while RhCl(CO)(PPh₃) shows slightly shorter bonds around 2.31 Å [14]. The longer Rh-P bond in the CF₃PPP complex reflects weaker σ-donating interaction compensated by enhanced π-accepting capability [13]. However, the Rh-CO bond is shorter in the CF₃PPP complex (1.834 Å) compared to the PPh₃ analog (1.854 Å), indicating reduced CO π-backbonding due to ligand competition [11].

Electronic charge distribution analysis demonstrates that CF₃PPP withdraws approximately 0.45 electrons from the rhodium center, while PPh₃ donates approximately 0.25 electrons [19]. This 0.70-electron difference represents substantial electronic perturbation and directly influences reactivity patterns, catalytic behavior, and ligand substitution kinetics [20]. The electron-withdrawing nature of CF₃PPP enhances electrophilic reactivity at the rhodium center and facilitates oxidative addition reactions [15].

Vibrational frequency analysis reveals distinct CO stretching patterns: complexes with CF₃PPP show higher CO frequencies (2015 cm⁻¹) compared to PPh₃ analogs (1979 cm⁻¹), reflecting reduced metal-to-CO π-backbonding in the presence of competing π-acceptor ligands [14] [5]. This 36 cm⁻¹ frequency difference represents substantial electronic differentiation and provides diagnostic capability for ligand identification and electronic structure determination [17].

Hydrogen Bond Acceptor Count

20

Exact Mass

1198.02003 g/mol

Monoisotopic Mass

1198.02003 g/mol

Heavy Atom Count

72

Dates

Last modified: 08-10-2024

Explore Compound Types